molecular formula C18H23NO3S B2496282 N-(2-methanesulfonylphenyl)adamantane-1-carboxamide CAS No. 1171880-59-3

N-(2-methanesulfonylphenyl)adamantane-1-carboxamide

Cat. No.: B2496282
CAS No.: 1171880-59-3
M. Wt: 333.45
InChI Key: FYWUBSGXCQREGR-UHFFFAOYSA-N
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Description

N-(2-Methanesulfonylphenyl)adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide linkage between the adamantane core and a 2-methanesulfonylphenyl substituent. This compound is of interest in medicinal chemistry, particularly in enzyme inhibition studies, due to its structural resemblance to other adamantyl carboxamides with demonstrated pharmacological activity .

Properties

IUPAC Name

N-(2-methylsulfonylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-23(21,22)16-5-3-2-4-15(16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWUBSGXCQREGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methanesulfonylphenyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane-1-carboxylic acid with 2-methanesulfonylphenylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methanesulfonylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(2-methanesulfonylphenyl)adamantane-1-carboxamide serves as a building block for the synthesis of more complex molecules. It is utilized in studying reaction mechanisms due to its well-defined chemical behavior.

Key Reactions:

  • Oxidation : Can introduce functional groups using reagents like potassium permanganate.
  • Reduction : Alters oxidation states with agents such as lithium aluminum hydride.
  • Substitution : Undergoes nucleophilic substitution, allowing for the introduction of various nucleophiles.
Reaction TypeCommon ReagentsMajor Products
OxidationKMnO4, CrO3Sulfoxides, sulfones
ReductionLiAlH4, NaBH4Amines, alcohols
SubstitutionAmines, thiols, alkoxidesModified derivatives

Biology

The compound has been investigated for its antiviral properties, particularly against viruses like Ebola. It inhibits viral entry and replication by interfering with glycoprotein-mediated processes.

Mechanism of Action:

  • Binds to viral glycoproteins, preventing fusion with host cell membranes.
  • Exhibits potential anticancer properties by disrupting signaling pathways related to cell proliferation.

Medicine

Research is ongoing into the therapeutic applications of this compound in oncology. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study Example:
In studies involving colorectal cancer cells (e.g., SW620), the compound significantly reduced cellular proliferation and induced apoptosis by arresting cells in the G0/G1 phase of the cell cycle.

This compound exhibits notable biological effects through modulation of specific cellular pathways:

  • CCR5 Modulation : The compound acts on the CCR5 receptor, crucial for cell signaling and migration. Its ability to inhibit CCR5 expression suggests potential use in preventing metastasis in cancer patients.
  • Inhibition of Metastasis : In vitro studies have demonstrated decreased cellular migration following treatment with this compound.

Mechanism of Action

The mechanism of action of N-(2-methanesulfonylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In the context of antiviral activity, the compound is known to inhibit the glycoprotein-mediated entry of viruses into host cells. This inhibition is achieved by binding to the viral glycoprotein, thereby preventing the fusion of the viral envelope with the host cell membrane. In anticancer research, the compound may exert its effects by disrupting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The substituent on the phenyl ring plays a critical role in modulating electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent Type Key Features
N-(2-Phenylethyl)adamantane-1-carboxamide Phenylethyl Hydrophobic, bulky; CCS (collision cross-section) data available for analysis
N-(3-Fluoro-2-methylphenyl)adamantane-1-carboxamide Fluoro-methylphenyl Electron-withdrawing (F) and steric (CH₃) effects; molecular weight: 287.37
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide Thiazole sulfamoyl Polar sulfamoyl group; potential for hydrogen bonding
N-(4-Biphenylsulfonylphenyl)adamantane-1-carboxamide Biphenyl sulfonyl Bulky aromatic group; lower synthetic yield (31–45%)
Target Compound 2-Methanesulfonylphenyl Moderate size, strong electron-withdrawing; balances solubility and reactivity

Key Observations :

  • Electron Effects : The methanesulfonyl group in the target compound enhances polarity compared to hydrophobic groups like phenylethyl () or naphthyl (). This may improve aqueous solubility, critical for bioavailability.
  • Steric Considerations : Bulky substituents (e.g., biphenyl sulfonyl in ) may hinder binding to enzyme active sites, whereas the methanesulfonyl group’s moderate size could optimize steric compatibility .

Table: Comparative Inhibitory Data (Hypothetical)

Compound Enzyme Target IC₅₀ (nM) Key Interaction Features
N-Methyl-N-((3-methylthiophen-2-yl)methyl)adamantane-1-carboxamide 11β-HSD1 12.4 Thiophene π-π stacking
Target Compound 11β-HSD1 (hypothetical) ~8.2 Sulfonyl group H-bonding with Lys187

Physicochemical and Analytical Properties

Collision cross-section (CCS) values, critical for mass spectrometry-based identification, are influenced by substituent size and charge:

  • N-(2-Phenylethyl)adamantane-1-carboxamide (): CCS = 210.5 Ų ([M+H]+) .
  • Target Compound (Predicted) : The methanesulfonyl group’s moderate size and polarity may result in a CCS of ~225–235 Ų ([M+H]+), intermediate between smaller (e.g., methyl) and bulkier (e.g., biphenyl) substituents.

Pharmacokinetic Considerations

  • Metabolic Stability: Sulfonyl groups (e.g., , target compound) resist hydrolysis compared to esters or non-electron-withdrawing amides.
  • Fluorine Substitution (): Fluorine’s electronegativity may reduce metabolic clearance but lacks the solubility benefits of sulfonyl groups .

Biological Activity

N-(2-methanesulfonylphenyl)adamantane-1-carboxamide is a compound that has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment and other diseases influenced by chemokine interactions. This article delves into the biological activity of this compound, summarizing key findings from various studies, including cellular assays, mechanisms of action, and pharmacological implications.

Chemical Structure and Properties

The compound is characterized by its adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions. Its chemical formula is C16H19NO3SC_{16}H_{19}NO_3S, and it features a methanesulfonyl group that enhances its solubility and bioactivity.

Research indicates that this compound exhibits its biological effects primarily through interactions with specific cellular pathways:

  • CCR5 Modulation : The compound has been identified as a modulator of the CCR5 receptor, which plays a crucial role in cell signaling and migration. In studies involving colorectal cancer cell lines (e.g., SW620), it was observed that the compound significantly reduced cellular proliferation and induced apoptosis by arresting cells in the G0/G1 phase of the cell cycle .
  • Inhibition of Metastasis : The ability of this compound to inhibit CCR5 expression suggests potential applications in preventing metastasis in cancer patients. This was evidenced by decreased cellular migration observed in vitro following treatment with the compound .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound:

StudyCell LineIC50 (µM)Observations
SW62034.5Significant reduction in cell viability compared to MVC (Maraviroc), indicating higher potency.
SW62025.0Induced G0/G1 phase arrest, similar to MVC's mechanism.
SW62096.2Lower IC50 values demonstrate effective inhibition of cancer cell proliferation.

Case Studies

In one notable study, compounds structurally similar to this compound were tested for their effects on colorectal cancer cells. The results highlighted that while some compounds exhibited agonistic effects at CCR5 receptors, others demonstrated antagonistic properties akin to MVC, thus providing insights into their potential as therapeutic agents .

Pharmacological Implications

The modulation of CCR5 by this compound opens avenues for its use not only in oncology but also in treating conditions associated with chronic inflammation and immune response dysregulation. The compound’s ability to interfere with chemokine signaling pathways could be pivotal in developing treatments for diseases such as HIV and certain autoimmune disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.